molecular formula C8H2Cl2N2O2 B8809070 6,7-Dichloroquinoxaline-2,3-dione CAS No. 146847-76-9

6,7-Dichloroquinoxaline-2,3-dione

Katalognummer: B8809070
CAS-Nummer: 146847-76-9
Molekulargewicht: 229.02 g/mol
InChI-Schlüssel: KPULYMSKFDKVDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dichlorchinoxalin-2,3-dion ist eine chemische Verbindung mit der Summenformel C8H4Cl2N2O2. Sie ist bekannt für ihre Rolle als kompetitiver Antagonist am Glycin-Bindungsort des N-Methyl-D-Aspartat-(NMDA)-Rezeptors

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6,7-Dichlorchinoxalin-2,3-dion beinhaltet typischerweise die Reaktion von 4,5-Dichlorphenylendiamin mit Diethyloxalat. Das Gemisch wird über Nacht unter Rückfluss erhitzt, auf Raumtemperatur abgekühlt und filtriert, um das Produkt als graues festes Pulver zu erhalten . Die Reaktionsbedingungen umfassen:

    Reagenzien: 4,5-Dichlorphenylendiamin, Diethyloxalat

    Bedingungen: Rückfluss über Nacht, Abkühlen und Filtration

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden nicht umfassend dokumentiert sind, kann der Syntheseprozess durch Optimierung der Reaktionsbedingungen und Verwendung von Reagenzien und Geräten in Industriequalität skaliert werden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroquinoxaline-2,3-dione typically involves the reaction of 4,5-dichlorophenylenediamine with diethyl oxalate. The mixture is refluxed overnight, cooled to room temperature, and filtered to obtain the product as a gray solid powder . The reaction conditions include:

    Reagents: 4,5-dichlorophenylenediamine, diethyl oxalate

    Conditions: Reflux overnight, cooling, and filtration

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6,7-Dichlorchinoxalin-2,3-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

    Substitutionsreaktionen: Die Chloratome können durch andere funktionelle Gruppen substituiert werden.

    Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen an Redoxreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

    Substitutionsreaktionen: Reagenzien wie Nukleophile (z. B. Amine, Thiole) können verwendet werden.

    Oxidations- und Reduktionsreaktionen: Häufige Oxidationsmittel (z. B. Kaliumpermanganat) und Reduktionsmittel (z. B. Natriumborhydrid) werden verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate mit verschiedenen funktionellen Gruppen ergeben.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Role as an Intermediate:

  • 6,7-Dichloroquinoxaline-2,3-dione serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry.

Reactivity:

  • The compound can undergo substitution reactions where chlorine atoms can be replaced with other functional groups. It also participates in oxidation and reduction reactions under specific conditions.

Biological Applications

NMDA Receptor Antagonism:

  • This compound acts as a competitive antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for excitatory neurotransmission in the brain. Its antagonistic properties are significant for studying neurochemical pathways and potential therapeutic interventions .

Neuroprotection:

  • Research indicates that this compound exhibits neuroprotective effects against excitotoxicity caused by glutamate and NMDA. This makes it a candidate for developing treatments for neurodegenerative diseases and conditions associated with neuronal loss .

Medical Research

Therapeutic Potential:

  • The compound has been explored for its potential in treating various neurological disorders such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and other conditions characterized by excessive excitatory neurotransmission. Its ability to block the glycine binding site at NMDA receptors suggests it could mitigate symptoms associated with these diseases .

Pain Management:

  • Studies have shown that this compound may play a role in pain management by modulating excitatory neurotransmission pathways involved in pain perception .

Industrial Applications

Organic Semiconductors:

  • The compound is utilized in the development of organic semiconductors due to its electronic properties. This application is particularly relevant in the field of materials science where innovative electronic devices are being developed.

Comparative Analysis with Related Compounds

Compound NameStructureKey Application
6,7-Dinitroquinoxaline-2,3-dioneStructurePotent antagonist at glutamate receptors; neuroprotective agent against excitotoxicity
6,7-Diaminoquinoxaline-2,3-dione-Exhibits different biological activities; used in synthetic organic chemistry

Case Studies and Research Findings

  • Neuroprotective Effects: A study demonstrated that this compound effectively blocked NMDA-induced neurotoxicity in vitro, suggesting its potential utility in preventing neuronal damage during ischemic events or excitotoxicity .
  • Binding Affinity Studies: Research involving rat brain synaptic membranes showed that this compound selectively inhibits glycine binding without affecting glutamate binding sites, confirming its specificity as an NMDA receptor antagonist .
  • Pain Modulation: Experimental studies indicated that administration of this compound reduced pain responses in animal models by modulating excitatory neurotransmitter release during nociceptive signaling pathways .

Wirkmechanismus

The primary mechanism of action of 6,7-Dichloroquinoxaline-2,3-dione involves its role as a competitive antagonist at the NMDA receptor glycine site . By binding to this site, the compound inhibits the action of glycine, a co-agonist required for NMDA receptor activation. This inhibition can modulate synaptic transmission and has implications for various neurological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison: 6,7-Dichloroquinoxaline-2,3-dione is unique due to its specific substitution pattern and its role as an NMDA receptor antagonist. This distinguishes it from other quinoxaline derivatives, which may have different biological activities and applications.

Biologische Aktivität

6,7-Dichloroquinoxaline-2,3-dione (DCQX) is a compound of significant interest in the fields of neurobiology and medicinal chemistry due to its biological activities, particularly its role as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula : C8H4Cl2N2O2
  • Molecular Weight : 219.03 g/mol
  • CAS Number : 146847-76-9

DCQX is characterized by its two chlorine substituents at the 6 and 7 positions of the quinoxaline ring, which contribute to its unique biological properties.

DCQX acts primarily as a competitive antagonist at the glycine site of the NMDA receptor. This receptor plays a crucial role in synaptic plasticity and memory function. By inhibiting glycine binding, DCQX modulates glutamatergic neurotransmission, which is vital for various neurological processes.

Key Mechanisms:

  • Inhibition of Glycine Binding : DCQX selectively inhibits [3H]glycine binding to NMDA receptors without affecting [3H]glutamate binding, indicating a high specificity for the glycine site .
  • Neuroprotective Properties : Studies have shown that DCQX can protect against neurotoxicity induced by glutamate and N-methyl-D-aspartate (NMDA), suggesting potential therapeutic roles in neurodegenerative diseases .

Antimicrobial and Anticancer Properties

Research indicates that DCQX exhibits antimicrobial activity against various pathogens. Additionally, its role in cancer therapy is being explored due to its effects on cell signaling pathways involved in tumor growth.

Case Studies and Research Findings

  • Neuroprotection Against Glutamate Toxicity :
    • A study demonstrated that DCQX effectively blocked excitotoxicity induced by NMDA in neuronal cultures, highlighting its potential as a neuroprotective agent .
  • Antitumor Activity :
    • In vitro studies have indicated that DCQX may inhibit the proliferation of certain cancer cell lines by affecting pathways related to cell survival and apoptosis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Reference
NMDA Receptor AntagonismCompetitive inhibition at glycine site
NeuroprotectionInhibition of glutamate-induced toxicity
Antimicrobial ActivityEffective against various bacterial strains
Antitumor PotentialImpacts on cell proliferation in cancer cells

Eigenschaften

CAS-Nummer

146847-76-9

Molekularformel

C8H2Cl2N2O2

Molekulargewicht

229.02 g/mol

IUPAC-Name

6,7-dichloroquinoxaline-2,3-dione

InChI

InChI=1S/C8H2Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H

InChI-Schlüssel

KPULYMSKFDKVDY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC2=NC(=O)C(=O)N=C21)Cl)Cl

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A suspension of 2.655 g (15.0 mmol) of 4,5-dichlorophenylene-1,2-diamine and 1.986 g (15.75 nmol) oxalic acid dihydrate (Fisher Scientific Co., used as received) in 22.5 mL of 2N aq. HCl was refluxed with stirring at 125° C. (bath temperature) for 2.5 h, (during the first 5 min heating, the suspension almost turned into a solution, then began to form a precipitate). The reaction mixture was allowed to cool to 22° C., and H2O (50 mL) was added. The precipitate was collected on a Hirsh funnel by vacuum filtration, washed with H2O (6×25 mL) and dried at 60° C. under 0.1 mmHg for 12 h affording 3.39 g (98%) of 6,7-dichloroquinoxaline-2,3-dione as a deep pink powder. Mp. >400° C. 1H NMR (DMSO-d6): δ12.016 (s, 2H), 7.234 (s, 2H). This product was used in the next reaction without further purification.
Quantity
2.655 g
Type
reactant
Reaction Step One
Quantity
1.986 g
Type
reactant
Reaction Step One
Name
Quantity
22.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.